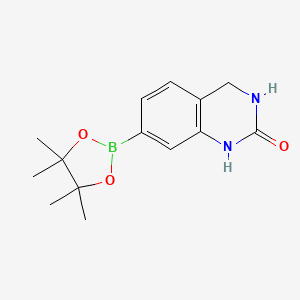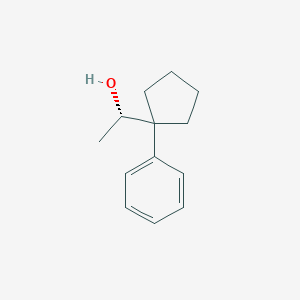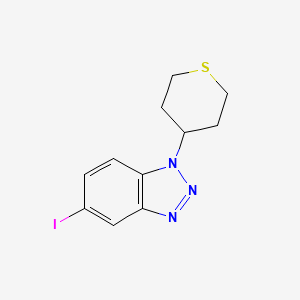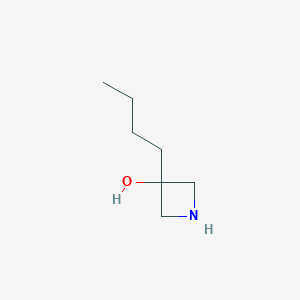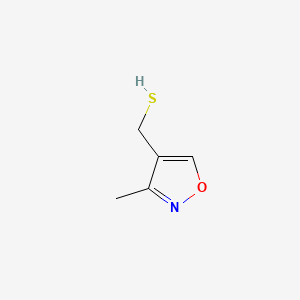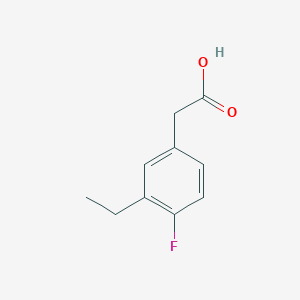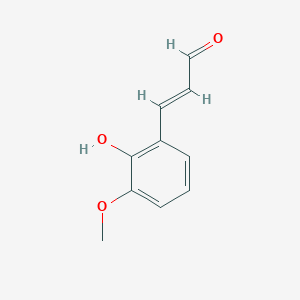
3-(2-Hydroxy-3-methoxyphenyl)prop-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Hydroxy-3-methoxyphenyl)prop-2-enal is an organic compound with the molecular formula C10H10O3. It belongs to the class of methoxybenzenes and phenols This compound is characterized by the presence of a hydroxy group, a methoxy group, and an aldehyde group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Hydroxy-3-methoxyphenyl)prop-2-enal typically involves organic synthesis techniques. One common method is the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and acrolein under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial methods may also include continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(2-Hydroxy-3-methoxyphenyl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxy and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products Formed:
Oxidation: 3-(2-Hydroxy-3-methoxyphenyl)propanoic acid.
Reduction: 3-(2-Hydroxy-3-methoxyphenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(2-Hydroxy-3-methoxyphenyl)prop-2-enal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the synthesis of fragrances, flavors, and other fine chemicals
Wirkmechanismus
The mechanism of action of 3-(2-Hydroxy-3-methoxyphenyl)prop-2-enal involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activities.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation
Vergleich Mit ähnlichen Verbindungen
3-Phenylprop-2-enal:
3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid:
Coniferyl aldehyde: Similar structure with a methoxy group at a different position.
Uniqueness: 3-(2-Hydroxy-3-methoxyphenyl)prop-2-enal is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C10H10O3 |
|---|---|
Molekulargewicht |
178.18 g/mol |
IUPAC-Name |
(E)-3-(2-hydroxy-3-methoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C10H10O3/c1-13-9-6-2-4-8(10(9)12)5-3-7-11/h2-7,12H,1H3/b5-3+ |
InChI-Schlüssel |
IEYOVTKXZDUOOI-HWKANZROSA-N |
Isomerische SMILES |
COC1=CC=CC(=C1O)/C=C/C=O |
Kanonische SMILES |
COC1=CC=CC(=C1O)C=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


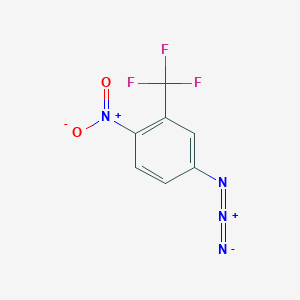
![2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13559940.png)
![2-[3-(Ethoxycarbonyl)-2-oxopiperidin-3-yl]aceticacid](/img/structure/B13559941.png)
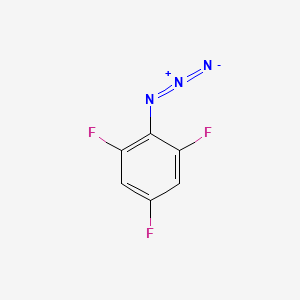
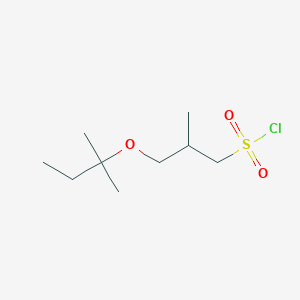
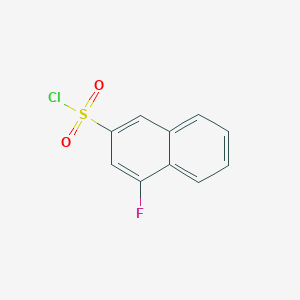
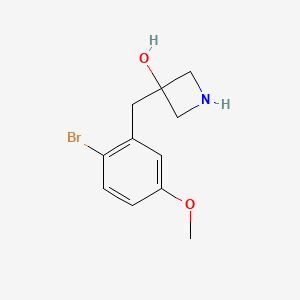
![(R)-Bicyclo[2.2.2]octan-2-amine](/img/structure/B13559968.png)
